

Using N-hexyloxyphthalimide for remote C-H functionalization

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Compound of Interest

Compound Name: 2-(Hexyloxy)isoindoline-1,3-dione

Cat. No.: B8543344

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Application Note: Remote

-C(sp

)–H Functionalization via N-Hexyloxyphthalimide Redox-Active Esters

Executive Summary

Direct functionalization of inert C(sp

)–H bonds remains a frontier challenge in drug discovery. While traditional methods rely on directing groups that target proximal (

) positions, accessing remote (

) sites requires radical translocation strategies.

This guide details the use of N-hexyloxyphthalimide (NHOP) as a redox-active precursor to generate alkoxy radicals. Through a visible-light-mediated Single Electron Transfer (SET) process, NHOP undergoes reductive fragmentation to release an alkoxy radical. This intermediate triggers a rapid, intramolecular 1,5-Hydrogen Atom Transfer (1,5-HAT), translocating the radical to the

-carbon. This protocol serves as a model system for the late-stage diversification of aliphatic alcohol scaffolds.[1]

Mechanistic Principles

The utility of N-hexyloxyphthalimide lies in its ability to mask an unstable alkoxy radical within a redox-active phthalimide shell. The process operates via a "Reductive Radical Cascade":

- Activation: A photocatalyst (PC) is excited by Blue LED light.
- Reductive Cleavage: The excited PC (or a reductant like Hantzsch Ester) transfers an electron to the N-hexyloxyphthalimide.
- Fragmentation: The N–O bond weakens and cleaves, releasing the phthalimide anion and the hexyloxy radical.
- Translocation (The Key Step): The electrophilic oxygen radical abstracts a hydrogen atom from the δ -carbon via a 6-membered transition state (1,5-HAT).
- Functionalization: The resulting nucleophilic carbon radical is trapped by an electrophile (e.g., Michael acceptor, halogen donor).

Pathway Visualization



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Figure 1: The reductive radical cascade converting the N-O bond energy into site-selective C-H activation.

Experimental Protocols

Protocol A: Synthesis of N-Hexyloxyphthalimide

Objective: Preparation of the redox-active precursor from 1-hexanol derivatives.

Reagents:

- N-Hydroxyphthalimide (NHPI) (1.0 equiv)
- 1-Bromohexane (1.1 equiv)
- Triethylamine (
) (1.5 equiv)
- Acetonitrile (MeCN) [0.5 M]

Step-by-Step:

- Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add NHPI (1.63 g, 10 mmol) and MeCN (20 mL).
- Addition: Add
(2.1 mL, 15 mmol) dropwise. The solution will turn deep red/orange as the N-hydroxyphthalimide anion forms.
- Alkylation: Add 1-bromohexane (1.55 mL, 11 mmol) slowly.
- Reaction: Reflux the mixture at 80°C for 12 hours. The color typically fades to light yellow as the alkylation proceeds.
- Workup: Cool to room temperature. Pour into water (100 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with 1M HCl, brine, and dry over
.
- Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexanes or purify via flash chromatography (Hexanes:EtOAc 9:1) to yield N-hexyloxyphthalimide as a white crystalline solid.

Protocol B: Remote -Alkylation (Giese Addition)

Objective: Coupling the hexyl chain to an electron-deficient alkene (e.g., Methyl Vinyl Ketone).

Reagents:

- Substrate: N-Hexyloxyphthalimide (0.2 mmol)
- Trap: Methyl Vinyl Ketone (MVK) (2.0 equiv)
- Photocatalyst:
(2 mol%)
- Reductant: Hantzsch Ester (1.2 equiv)
- Solvent: Dichloromethane (DCM) [0.1 M]

Step-by-Step:

- Vessel Prep: In an 8 mL clear glass vial equipped with a stir bar, combine N-hexyloxyphthalimide (49.4 mg, 0.2 mmol),
(3.4 mg), and Hantzsch Ester (60.8 mg).
- Inerting: Cap the vial with a septum. Cycle vacuum and Argon/Nitrogen 3 times to remove oxygen (Oxygen quenches the excited photocatalyst).
- Solvent & Trap: Inject degassed DCM (2.0 mL) and MVK (33 L) via syringe.
- Irradiation: Place the vial 2–3 cm away from a Blue LED strip ($\lambda = 450$ nm). Stir vigorously at room temperature.
 - Note: Use a fan to maintain temperature $< 30^{\circ}\text{C}$.
- Monitoring: Monitor via TLC (or LC-MS) for the disappearance of the phthalimide precursor (typically 12–24 hours).
- Isolation: Dilute with DCM, wash with sat. [ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">](#), dry, and concentrate. Purify via column chromatography.

Expected Outcome: The product will be a

-alkylated ketone, specifically 4-(4-hydroxybutyl)-2-butanone derivative (after reductive workup of the phthalimide byproduct if necessary, though the C-C bond formation is the primary step).

Optimization & Troubleshooting Data

The efficiency of 1,5-HAT vs. competitive pathways (like

-scission or reduction) depends heavily on solvent polarity and reductant choice.

Table 1: Solvent and Reductant Screening

Entry	Photocatalyst	Reductant	Solvent	Yield (%)	Observation
1		Hantzsch Ester	DCM	82%	Optimal. High solubility, stabilizes radical intermediates.
2		Hantzsch Ester	DMF	45%	Low conversion; competitive solvent H-abstraction.
3	Eosin Y	DIPEA	DCM	30%	Eosin Y is less reducing (vs SCE) than Ru/Ir complexes for this substrate.
4		None	MeCN	<5%	Reductant required to close the catalytic cycle.

Critical Mechanistic Insights (Why this works)

- Bond Dissociation Energy (BDE): The O–H bond of an alcohol is strong (~105 kcal/mol). By converting it to the N-alkoxyphthalimide, we bypass this high energy barrier. The N–O bond is weak and susceptible to single-electron reduction.

- The 1,5-HAT Geometry: The hexyloxy radical adopts a chair-like transition state, bringing the oxygen radical into perfect proximity with the α -hydrogen. This is kinetically faster ($k_{1,5-HAT} \approx 10^7 \text{ s}^{-1}$) than most intermolecular reactions, ensuring high regioselectivity.
- Preventing β -Scission: Alkoxy radicals can undergo β -scission (breaking the C–C bond). Using mild conditions (room temp) and stabilizing solvents (DCM) favors HAT over scission.

References

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